Bromo-PEG5-alcohol Bromo-PEG5-alcohol Bromo-PEG5-alcohol is a PEG derivative containing a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Brand Name: Vulcanchem
CAS No.: 957205-14-0
VCID: VC0522130
InChI: InChI=1S/C10H21BrO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-10H2
SMILES: C(COCCOCCOCCOCCBr)O
Molecular Formula: C10H21BrO5
Molecular Weight: 301.18

Bromo-PEG5-alcohol

CAS No.: 957205-14-0

Cat. No.: VC0522130

Molecular Formula: C10H21BrO5

Molecular Weight: 301.18

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bromo-PEG5-alcohol - 957205-14-0

Specification

CAS No. 957205-14-0
Molecular Formula C10H21BrO5
Molecular Weight 301.18
IUPAC Name 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C10H21BrO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-10H2
Standard InChI Key ZXJWAHSKDNOZCY-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCBr)O
Appearance Solid powder

Introduction

Chemical Identity and Basic Properties

Bromo-PEG5-alcohol is identified as a polyethylene glycol derivative featuring a bromide group and a terminal hydroxyl group connected by five ethylene glycol units. The compound's systematic chemical name is 3,6,9,12-Tetraoxatetradecan-1-ol, 14-bromo-, which accurately describes its structural arrangement . This compound is uniquely positioned within synthetic chemistry due to its dual functionality and versatile application potential.

The fundamental physicochemical properties of Bromo-PEG5-alcohol are summarized in the table below:

PropertyValue
CAS Registry Number957205-14-0
Molecular FormulaC10H21BrO5
Molecular Weight301.17
Chemical Name3,6,9,12-Tetraoxatetradecan-1-ol, 14-bromo-
SynonymsBr-PEG5-OH, 14-bromo-3,6,9,12-tetraoxatetradecan-1-ol, 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol
Physical StateNot specified in sources
Typical Purity95-98%

The compound's structure combines hydrophilic properties from the PEG chain with reactive functionality from the bromide and hydroxyl groups, making it particularly valuable in pharmaceutical applications where such dual characteristics are required .

Structural Features and Chemical Reactivity

Bromo-PEG5-alcohol possesses distinctive structural characteristics that underpin its utility in chemical synthesis. The compound features a polyethylene glycol backbone consisting of five ethylene oxide units, which contributes to its hydrophilicity and solubility in aqueous environments . This hydrophilic nature is a crucial attribute for increasing the solubility of conjugated molecules in biological systems.

The terminal functional groups of Bromo-PEG5-alcohol are particularly significant:

Bromide Functionality

The bromide group positioned at one end of the molecule serves as an excellent leaving group for nucleophilic substitution reactions . This chemical behavior makes the compound highly attractive for coupling reactions where the bromide can be displaced by various nucleophiles to form new chemical bonds. The relative reactivity of the bromide group allows for selective chemical modifications under mild conditions.

Hydroxyl Functionality

At the opposite terminus, the hydroxyl group provides another site for chemical derivatization . This functional group can undergo various transformations including esterification, etherification, and oxidation reactions. The presence of this hydroxyl group enables further functionalization or replacement with other reactive groups, significantly expanding the synthetic utility of the compound.

Applications in Pharmaceutical Research

Bromo-PEG5-alcohol has found significant applications in pharmaceutical research, particularly in the development of targeted protein degradation technologies.

PROTAC Development

The compound serves as a valuable PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs represent an innovative class of therapeutic molecules that function by selectively degrading target proteins rather than merely inhibiting them. These bifunctional molecules contain two distinct ligands connected by a linker such as Bromo-PEG5-alcohol .

The mechanism of PROTACs involves:

  • One ligand binding to an E3 ubiquitin ligase

  • The second ligand binding to the target protein

  • The linker (derived from compounds like Bromo-PEG5-alcohol) bringing these components into proximity

  • Exploitation of the intracellular ubiquitin-proteasome system to tag and degrade the target protein

The versatility of Bromo-PEG5-alcohol as a PROTAC linker stems from its:

  • Appropriate length provided by the five ethylene glycol units

  • Hydrophilicity that improves aqueous solubility of the final construct

  • Reactive functional groups allowing connection to diverse ligand types

  • Non-cleavable nature ensuring stability in biological environments

SupplierProduct NumberPurityPackage SizePrice (Historical)Reference
BroadPharmBP-2169198%250mg$250
BroadPharmBP-2169198%500mg$390
BroadPharmBP-2169198%1g$640
Activate ScientificAS10399795+%250mg$258
Activate ScientificAS10399795+%1g$530
MedChem ExpressHY-14121498%250mg£71.00

It should be noted that pricing information may be historical and subject to change. The compound is typically supplied as a research-grade chemical with appropriate purity certification for laboratory use .

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